1,5-Dimethyl-4-nitroimidazole
Overview
Description
1,5-Dimethyl-4-nitroimidazole is a type of imidazole, a class of organic compounds consisting of a five-membered ring made up of three carbon atoms and two nitrogen atoms at non-adjacent positions . Imidazoles are key components in a variety of applications, including medicinal chemistry .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . A specific synthesis method for 1-methyl-4,5-dinitroimidazole involves the reaction of methyl sulfate with 4,5-dinitroimidazole obtained from nitration .
Molecular Structure Analysis
The molecular formula of 1,5-Dimethyl-4-nitroimidazole is C5H7N3O2 . The structure includes an imidazole ring with two methyl groups and a nitro group attached .
Chemical Reactions Analysis
The nitration mechanism of 4,5-dinitroimidazole has been analyzed . The yield of 1-methyl-4,5-dinitroimidazole is 62%, and its melting point is 77°C .
Physical And Chemical Properties Analysis
1,5-Dimethyl-4-nitroimidazole has a molecular weight of 141.13 g/mol . It has a topological polar surface area of 63.6 Ų and a complexity of 144 .
Scientific Research Applications
Anticancer Evaluation of Nitroimidazole Radiosensitisers
- Summary of Application : Nitroimidazoles are used as radiosensitisers in cancer treatment. They enhance the effect of radiotherapy by making tumor cells more susceptible to radiation .
- Methods of Application : The nitroimidazole radiosensitisers are administered to patients undergoing radiotherapy. The radiosensitisers make the hypoxic tumor cells more susceptible to radiation, thereby enhancing the effect of the radiotherapy .
- Results or Outcomes : The use of nitroimidazole radiosensitisers has been shown to improve the effectiveness of radiotherapy in treating cancer. However, the specific results or outcomes would depend on the individual patient’s condition and the type of cancer being treated .
Synthesis of Imidazoles
- Summary of Application : Imidazoles, including nitroimidazoles, are used in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
- Methods of Application : Various methods have been developed for the synthesis of imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole .
- Results or Outcomes : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications for this important heterocycle .
Use as Veterinary Antibiotics
- Summary of Application : 1,2-Dimethyl-5-nitroimidazole, also known as dimetridazole, is mainly used as a veterinary antibiotic. It is used for the prevention and treatment of swine diarrhea .
- Methods of Application : Dimetridazole can be administered to livestock and poultry as a feed additive .
- Results or Outcomes : The use of dimetridazole as a feed additive has been found to promote the growth of livestock and poultry .
Solvatochromism and Propellant
- Summary of Application : 5-Amino-1-methyl-4-nitroimidazole, a related compound, displays solvatochromism and is used as a propellant with excellent detonation performance, high melting point, and low sensitivity .
- Methods of Application : This compound can be used in the formulation of heat-resistant explosives .
- Results or Outcomes : The compound has been found to have excellent detonation performance, a high melting point, and low sensitivity .
Prevention and Treatment of Histomoniasis
- Summary of Application : Dimetridazole, a 5-nitroimidazole drug, is traditionally used for the prevention and treatment of histomoniasis in turkeys .
- Methods of Application : Dimetridazole can be administered to turkeys as a treatment for histomoniasis .
- Results or Outcomes : The use of dimetridazole has been found to be effective in the prevention and treatment of histomoniasis in turkeys .
Prevention and Treatment of Haemorrhagic Enteritis in Pigs
- Summary of Application : Dimetridazole is also used for the prevention and treatment of haemorrhagic enteritis in pigs .
- Methods of Application : Dimetridazole can be administered to pigs as a treatment for haemorrhagic enteritis .
- Results or Outcomes : The use of dimetridazole has been found to be effective in the prevention and treatment of haemorrhagic enteritis in pigs .
Synthesis of Functional Molecules
- Summary of Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application : Various methods have been developed for the synthesis of imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole .
- Results or Outcomes : The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications for this important heterocycle .
Propellant with Excellent Detonation Performance
- Summary of Application : 5-Amino-1-methyl-4-nitroimidazole, a related compound, displays solvatochromism and is used as a propellant with excellent detonation performance, high melting point, and low sensitivity .
- Methods of Application : This compound can be used in the formulation of heat-resistant explosives .
- Results or Outcomes : The compound has been found to have excellent detonation performance, a high melting point, and low sensitivity .
Antiprotozoal Drug
- Summary of Application : Dimetridazole, a 5-nitroimidazole drug, has a role as an antiprotozoal drug .
- Methods of Application : Dimetridazole can be administered to patients as a treatment for protozoan infections .
- Results or Outcomes : The use of dimetridazole has been found to be effective in the prevention and treatment of protozoan infections .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,5-dimethyl-4-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(8(9)10)6-3-7(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEIQLOXYAULFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225619 | |
Record name | 1,5-Dimethyl-4-nitro-1H-imidazole (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-4-nitroimidazole | |
CAS RN |
7464-68-8 | |
Record name | 1,5-Dimethyl-4-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7464-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dimethyl-4-nitro-1H-imidazole (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-DIMETHYL-4-NITROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7RGP46ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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